molecular formula C8H10ClN3O B1607993 2-amino-5-chloro-N-methylbenzohydrazide CAS No. 59169-70-9

2-amino-5-chloro-N-methylbenzohydrazide

Cat. No.: B1607993
CAS No.: 59169-70-9
M. Wt: 199.64 g/mol
InChI Key: XWQSAOBUBKQAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-chloro-N-methylbenzohydrazide is a benzohydrazide derivative characterized by a chloro substituent at position 5 and an amino group at position 2 on the benzene ring, with a methyl-substituted hydrazide moiety at the carbonyl position.

Properties

CAS No.

59169-70-9

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

2-amino-5-chloro-N-methylbenzohydrazide

InChI

InChI=1S/C8H10ClN3O/c1-12(11)8(13)6-4-5(9)2-3-7(6)10/h2-4H,10-11H2,1H3

InChI Key

XWQSAOBUBKQAII-UHFFFAOYSA-N

SMILES

CN(C(=O)C1=C(C=CC(=C1)Cl)N)N

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)Cl)N)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

A. Positional Isomerism and Halogen Influence

  • 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide (): The methoxy group at position 2 and phenylethyl substitution on the amide nitrogen reduce hydrogen-bonding capacity compared to the amino and hydrazide groups in the target compound. The chloro group at position 5 enhances electrophilic substitution reactivity, similar to the target compound .
  • 5-Amino-2-chloro-N-phenylbenzamide (): The amino group at position 5 (vs. This compound exhibits stronger π-π stacking due to the phenylamide group .

B. Hydrazide vs. Amide Functionality

  • 2-Methoxybenzhydrazide (): The absence of a chloro or amino substituent limits its utility in electrophilic reactions. However, the hydrazide group enables cyclization into heterocycles like 1,3,4-oxadiazoles, a feature shared with the target compound .
  • 2-Amino-5-chloro-N-(4-methylphenyl)benzamide (): Replacing the hydrazide with an amide group eliminates the N–NH–CH₃ moiety, reducing hydrogen-bonding sites and altering solubility.

Comparative Data Table

Compound Name Molecular Formula Substituents (Position) Functional Group Key Properties/Applications Reference
2-Amino-5-chloro-N-methylbenzohydrazide C₈H₉ClN₃O 2-NH₂, 5-Cl Hydrazide (-CONHNHCH₃) Precursor for heterocycles; hydrogen-bond donor
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide C₁₆H₁₅ClNO₂ 2-OCH₃, 5-Cl Amide (-CONHCH₂Ph) Limited H-bonding; lipophilic
5-Amino-2-chloro-N-phenylbenzamide C₁₃H₁₁ClN₂O 5-NH₂, 2-Cl Amide (-CONHPh) Strong π-π interactions; antimicrobial potential
2-Amino-5-nitro-2'-chlorobenzophenone C₁₃H₈ClN₂O₃ 2-NH₂, 5-NO₂, 2'-Cl Ketone (-CO-) Electron-deficient; photochemical applications

Hydrogen Bonding and Crystallography

The hydrazide group in this compound facilitates the formation of intermolecular N–H⋯O and N–H⋯N hydrogen bonds, as observed in analogous (E)-4-amino-N-(2-hydroxy-5-methyl-benzylidene)benzohydrazide derivatives . This contrasts with amide derivatives (e.g., ), where hydrogen bonding is primarily mediated by the amide N–H and carbonyl oxygen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.